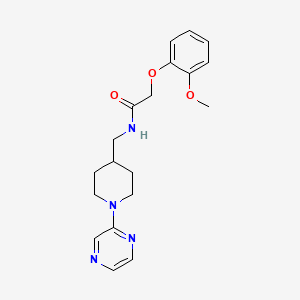

2-(2-methoxyphenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-25-16-4-2-3-5-17(16)26-14-19(24)22-12-15-6-10-23(11-7-15)18-13-20-8-9-21-18/h2-5,8-9,13,15H,6-7,10-12,14H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFVFEWSOPRQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenating agent to form 2-methoxyphenyl halide.

Nucleophilic Substitution: The 2-methoxyphenyl halide is then reacted with an appropriate nucleophile to form the 2-methoxyphenoxy intermediate.

Formation of the Piperidine Intermediate: This step involves the reaction of pyrazine with piperidine under suitable conditions to form the pyrazinyl-substituted piperidine.

Coupling Reaction: The final step involves the coupling of the 2-methoxyphenoxy intermediate with the pyrazinyl-substituted piperidine in the presence of an appropriate coupling agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions used.

Reduction: Reduction of the compound can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of cellular signaling pathways and the regulation of various biological processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

2-(2-methoxyphenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide can be compared with other similar compounds, such as:

2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide: This compound has a pyridinyl group instead of a pyrazinyl group, which may lead to differences in its chemical and biological properties.

2-(2-methoxyphenoxy)-N-((1-(quinolin-2-yl)piperidin-4-yl)methyl)acetamide: This compound has a quinolinyl group instead of a pyrazinyl group, which may lead to differences in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Biological Activity

2-(2-methoxyphenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, particularly focusing on its pharmacological implications.

Chemical Structure

The compound features a complex structure characterized by:

- A methoxyphenoxy group

- A piperidine ring substituted with a pyrazine moiety

- An acetamide functional group

This structural arrangement is significant for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine and pyrazine components, followed by acylation to introduce the acetamide group. The detailed synthetic pathway can be found in various chemical literature sources.

Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

| Compound | Target | IC50 (μM) |

|---|---|---|

| Pyrazole Derivative A | BRAF(V600E) | 0.25 |

| Pyrazole Derivative B | EGFR | 0.37 |

The above table illustrates the potency of related compounds, suggesting that this compound may also exhibit similar activity.

Anti-inflammatory and Antibacterial Properties

The anti-inflammatory effects of pyrazole derivatives have been documented extensively. For example, certain derivatives have been shown to inhibit nitric oxide production and cytokine release in vitro, indicating their potential as anti-inflammatory agents . Additionally, some studies report antibacterial activity against resistant strains of bacteria, highlighting the therapeutic potential of this compound.

The proposed mechanism of action for compounds in this class often involves:

- Inhibition of specific kinases (e.g., Aurora-A kinase)

- Modulation of inflammatory pathways through cytokine inhibition

- Disruption of cellular signaling pathways critical for tumor growth

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antitumor Study : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the piperidine moiety significantly enhanced antitumor activity.

- Antimicrobial Study : Another investigation focused on the antimicrobial properties of pyrazole derivatives against various pathogens. The findings suggested that certain structural features contributed to enhanced activity against antibiotic-resistant strains.

Q & A

Basic: What are the common synthetic routes for 2-(2-methoxyphenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide, and what analytical techniques ensure its purity?

Answer:

The synthesis typically involves multi-step reactions, starting with substitution and condensation reactions. For example:

- Step 1: Substitution of 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to generate intermediates.

- Step 2: Reduction using iron powder under acidic conditions to form aniline derivatives.

- Step 3: Condensation with cyanoacetic acid using a condensing agent to yield the acetamide backbone .

Analytical Techniques: - Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) monitor reaction progress and isolate products .

- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) validate molecular integrity .

Basic: How is the molecular structure of this compound characterized in academic research?

Answer:

Structural elucidation combines experimental and computational methods:

- X-ray Crystallography: Determines bond lengths, angles, and 3D arrangements .

- Computational Modeling: Density Functional Theory (DFT) predicts electronic properties and stability .

- Spectroscopy: Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O at ~1667 cm⁻¹), while ¹H/¹³C NMR confirms proton environments and connectivity .

Advanced: What strategies are employed to optimize reaction yields in multi-step syntheses of complex acetamide derivatives?

Answer:

Key optimization strategies include:

- Condition Control: Inert atmospheres (N₂/Ar) prevent oxidation, and temperature gradients minimize side reactions .

- Catalyst Selection: Bases like K₂CO₃ in DMF enhance nucleophilic substitution efficiency .

- Purification: Column chromatography isolates intermediates, while recrystallization improves final product purity .

Advanced: How do researchers resolve contradictions in reported biological activities of structurally similar compounds?

Answer:

Contradictions (e.g., varying kinase inhibition efficacy) are addressed via:

- Orthogonal Assays: Combining enzymatic assays (IC₅₀) with cell-based viability tests to confirm target specificity .

- Structural-Activity Relationship (SAR) Studies: Modifying substituents (e.g., methoxy vs. ethoxy groups) to correlate structural changes with activity trends .

- Meta-Analysis: Cross-referencing datasets from multiple studies to identify confounding variables (e.g., solvent effects in vitro vs. in vivo) .

Basic: What are the primary biological targets investigated for this compound, and what assays are used?

Answer:

- Kinases: Evaluated via ATP-competitive inhibition assays using recombinant enzymes (e.g., p38 MAPK) .

- Antimicrobial Targets: MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .

- Cytotoxicity: MTT assays in cancer cell lines (e.g., HepG2) quantify IC₅₀ values .

Advanced: How is computational modeling integrated with experimental data to predict the compound's interaction with biological targets?

Answer:

- Molecular Docking: Predicts binding poses in kinase active sites (e.g., PyMOL, AutoDock) .

- MD Simulations: Assess stability of ligand-protein complexes over nanoseconds .

- QSAR Models: Relate electronic descriptors (logP, polar surface area) to bioavailability .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

- PPE: Gloves (nitrile), safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods to avoid inhalation (H335: Respiratory irritation) .

- Waste Disposal: Segregate organic waste in labeled containers for incineration .

Advanced: What methodologies are used to determine structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Derivative Synthesis: Introduce substituents (e.g., halogens, alkyl chains) at the pyrazine or piperidine moieties .

- Biological Screening: Test libraries in dose-response assays to rank potency .

- Statistical Analysis: Multivariate regression identifies critical structural features (e.g., methoxy group position enhances solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.